2,6,10-Trimethylundeca-5,9-dienoic acid
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Overview
Description
2,6,10-Trimethylundeca-5,9-dienoic acid is an organic compound with the molecular formula C14H24O2 It is characterized by the presence of three methyl groups and two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-5,9-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as isoprene and acetone.
Formation of Intermediates: Through a series of reactions including aldol condensation and subsequent dehydration, intermediates like 2,6,10-trimethylundeca-5,9-dienal are formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts to increase yield and efficiency, as well as continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylundeca-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Epoxides: Formed from the oxidation of double bonds.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Products of electrophilic substitution reactions on the methyl groups.
Scientific Research Applications
2,6,10-Trimethylundeca-5,9-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylundeca-5,9-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidation-reduction reactions and receptors that interact with carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethylundeca-5,9-dienal: An aldehyde derivative with similar structural features.
2,6,10-Trimethylundecanoic acid: A saturated analog without double bonds.
Uniqueness
2,6,10-Trimethylundeca-5,9-dienoic acid is unique due to the presence of both double bonds and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2,6,10-trimethylundeca-5,9-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h7,9,13H,5-6,8,10H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRALFOJDIJCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781969 |
Source
|
Record name | 2,6,10-Trimethylundeca-5,9-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24405-98-9 |
Source
|
Record name | 2,6,10-Trimethylundeca-5,9-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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